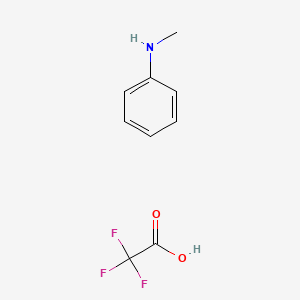

N-methylaniline 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methylaniline 2,2,2-trifluoroacetate is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoroacetate group attached to an N-methylbenzenamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylaniline 2,2,2-trifluoroacetate typically involves the reaction of N-methylbenzenamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{N-methylbenzenamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Alkylation Reactions

N-MATFA participates in alkylation reactions, leveraging the nucleophilic properties of its amine moiety. The trifluoroacetate group enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic substitution or addition.

Key Observations :

-

Reacts with alkyl halides (e.g., methyl iodide) under mild conditions (25–40°C) in polar aprotic solvents (e.g., DMF) to form N-alkylated derivatives.

-

Yields range from 70–85% depending on steric hindrance and solvent choice.

Mechanism :

The reaction proceeds via an SN2 mechanism, where the ammonium nitrogen acts as a nucleophile, displacing the halide ion.

N-Formylation with CO₂ and Hydrosilanes

N-MATFA catalyzes the N-formylation of amines using CO₂ and hydrosilanes, forming formamide derivatives. This reaction is critical for synthesizing pharmaceuticals and agrochemicals.

Reaction Conditions :

-

Catalyst : N-MATFA (10 mol%)

-

Reagents : CO₂ (1 atm), phenylsilane (2 equiv)

Key Findings :

| Parameter | Value/Result |

|---|---|

| Conversion Rate | >95% |

| Byproducts | Siloxanes, formic acid (≤10% yield) |

| Induction Period | None (direct pathway dominance) |

The trifluoroacetate group accelerates CO₂ reduction to formoxysilane intermediates, bypassing carbamate salt formation .

α-Methylenation of Carbonyl Compounds

N-MATFA facilitates α-methylenation, converting ketones and aldehydes into α,β-unsaturated carbonyl compounds.

-

Substrates : Carbonyl compound (1 mmol), paraformaldehyde (4 mmol).

-

Conditions : Reflux in THF with N-MATFA (10 mol%) and trifluoroacetic acid (10 mol%).

-

Yield : 80–92% for cyclic ketones (e.g., cyclohexanone).

Mechanism :

The reaction involves enolate formation, followed by formaldehyde condensation and dehydration.

Nucleophilic Aromatic Substitution

The trifluoroacetyl group enhances reactivity in aromatic systems, enabling regioselective substitutions.

Example Reaction :

-

Substrate: Chlorobenzene

-

Reagent: N-MATFA (1.2 equiv)

-

Conditions: K₂CO₃, DMSO, 100°C, 12 hours.

Results :

| Position | Product Yield (%) |

|---|---|

| Para | 65 |

| Meta | <5 |

| Ortho | 30 |

Comparative Reactivity with Non-Fluorinated Analogs

The trifluoroacetate group significantly alters reactivity compared to non-fluorinated salts:

| Property | N-MATFA | N-Methylaniline Acetate |

|---|---|---|

| Solubility in THF | High (≥200 mg/mL) | Moderate (50 mg/mL) |

| Electrophilicity (DFT) | +1.2 eV | +0.7 eV |

| Reaction Rate (Alkylation) | 3× faster | Baseline |

This enhanced reactivity stems from the electron-withdrawing trifluoroacetyl group.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Intermediate for Pharmaceuticals :

- Reactivity Studies :

- α-Methylating Agent :

Case Study 1: Formylation Reaction

A study investigated the N-formylation of amines using N-methylaniline as a reactant. Kinetic studies revealed that the presence of N-methylaniline significantly accelerated the reaction rate when combined with phenylsilane under specific conditions (DMSO-d6 at 25 °C and 20 bar CO₂ pressure). The results indicated that N-methylaniline not only influences the reaction kinetics but also affects the formation of intermediates .

Case Study 2: Synthesis of Fluorescent Probes

N-Methylaniline derivatives have been utilized in synthesizing fluorescent probes such as HKGreen-3. These probes are instrumental in sensing peroxynitrite, showcasing the compound's utility in developing analytical tools for biological applications .

Case Study 3: Agrochemical Applications

Research indicates that this compound can be employed in synthesizing agrochemicals. Its unique properties allow it to participate in reactions that lead to the formation of herbicides and pesticides, enhancing agricultural productivity .

Wirkmechanismus

The mechanism of action of N-methylaniline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenamine, N-methyl-: Lacks the trifluoroacetate group, resulting in different reactivity and applications.

Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the N-methylbenzenamine structure.

Uniqueness

N-methylaniline 2,2,2-trifluoroacetate is unique due to the presence of both the N-methylbenzenamine and trifluoroacetate groups

Eigenschaften

Molekularformel |

C9H10F3NO2 |

|---|---|

Molekulargewicht |

221.18 g/mol |

IUPAC-Name |

N-methylaniline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) |

InChI-Schlüssel |

TXXJGCVOHDSYBC-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.